molecular formula C12H13ClN2 B13491764 rac-[(1R,2R)-2-(6-chloro-1H-indol-3-yl)cyclopropyl]methanamine

rac-[(1R,2R)-2-(6-chloro-1H-indol-3-yl)cyclopropyl]methanamine

Cat. No.: B13491764
M. Wt: 220.70 g/mol
InChI Key: CYOMCPFGGQTNOQ-OIBJUYFYSA-N
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Description

rac-[(1R,2R)-2-(6-chloro-1H-indol-3-yl)cyclopropyl]methanamine is a compound that features a cyclopropyl group attached to an indole ring, which is further substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing indole derivatives is the Leimgruber–Batcho indole synthesis . This method involves the cyclization of o-nitrotoluene derivatives to form the indole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,2R)-2-(6-chloro-1H-indol-3-yl)cyclopropyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form various oxidized derivatives.

    Reduction: The nitro group in precursor compounds can be reduced to form the corresponding amine.

    Substitution: The chlorine atom on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-diones, while substitution of the chlorine atom can yield various substituted indole derivatives.

Scientific Research Applications

rac-[(1R,2R)-2-(6-chloro-1H-indol-3-yl)cyclopropyl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-[(1R,2R)-2-(6-chloro-1H-indol-3-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets in biological systems. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and viral replication .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid and precursor to serotonin.

Uniqueness

rac-[(1R,2R)-2-(6-chloro-1H-indol-3-yl)cyclopropyl]methanamine is unique due to the presence of the cyclopropyl group, which can impart different chemical and biological properties compared to other indole derivatives. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H13ClN2

Molecular Weight

220.70 g/mol

IUPAC Name

[(1R,2R)-2-(6-chloro-1H-indol-3-yl)cyclopropyl]methanamine

InChI

InChI=1S/C12H13ClN2/c13-8-1-2-9-11(6-15-12(9)4-8)10-3-7(10)5-14/h1-2,4,6-7,10,15H,3,5,14H2/t7-,10+/m0/s1

InChI Key

CYOMCPFGGQTNOQ-OIBJUYFYSA-N

Isomeric SMILES

C1[C@H]([C@@H]1C2=CNC3=C2C=CC(=C3)Cl)CN

Canonical SMILES

C1C(C1C2=CNC3=C2C=CC(=C3)Cl)CN

Origin of Product

United States

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